
2-Fluoro-4-(2-methoxy-2-oxoethyl)benzoic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Fluoro-4-(2-methoxy-2-oxoethyl)benzoic Acid is an organic compound with the molecular formula C10H9FO4 It is a derivative of benzoic acid, where the benzene ring is substituted with a fluorine atom at the 2-position and a 2-methoxy-2-oxoethyl group at the 4-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4-(2-methoxy-2-oxoethyl)benzoic Acid typically involves the following steps:
Starting Material: The synthesis begins with 2-fluorobenzoic acid.
Esterification: The 2-fluorobenzoic acid is esterified with methanol in the presence of a strong acid catalyst such as sulfuric acid to form methyl 2-fluorobenzoate.
Substitution Reaction: The methyl 2-fluorobenzoate undergoes a substitution reaction with a suitable reagent, such as sodium methoxide, to introduce the 2-methoxy-2-oxoethyl group at the 4-position of the benzene ring.
Hydrolysis: The resulting ester is then hydrolyzed under acidic or basic conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Fluoro-4-(2-methoxy-2-oxoethyl)benzoic Acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products
Oxidation: Produces carboxylic acids or ketones.
Reduction: Produces alcohols.
Substitution: Produces various substituted benzoic acid derivatives.
Applications De Recherche Scientifique
2-Fluoro-4-(2-methoxy-2-oxoethyl)benzoic Acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Fluoro-4-(2-methoxy-2-oxoethyl)benzoic Acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and the 2-methoxy-2-oxoethyl group play crucial roles in modulating the compound’s reactivity and binding affinity. These interactions can lead to various biological effects, including inhibition of enzyme activity or modulation of signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Fluoro-4-methoxybenzoic Acid: Similar structure but lacks the 2-methoxy-2-oxoethyl group.
2-Fluoro-4-methylbenzoic Acid: Similar structure but has a methyl group instead of the 2-methoxy-2-oxoethyl group.
4-Fluoro-2-methoxybenzonitrile: Similar structure but contains a nitrile group instead of the carboxylic acid group.
Uniqueness
2-Fluoro-4-(2-methoxy-2-oxoethyl)benzoic Acid is unique due to the presence of both the fluorine atom and the 2-methoxy-2-oxoethyl group, which confer distinct chemical and biological properties. These substitutions can significantly influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C10H9FO4 |
|---|---|
Poids moléculaire |
212.17 g/mol |
Nom IUPAC |
2-fluoro-4-(2-methoxy-2-oxoethyl)benzoic acid |
InChI |
InChI=1S/C10H9FO4/c1-15-9(12)5-6-2-3-7(10(13)14)8(11)4-6/h2-4H,5H2,1H3,(H,13,14) |
Clé InChI |
PHEVLFKWRLNQNV-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CC1=CC(=C(C=C1)C(=O)O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


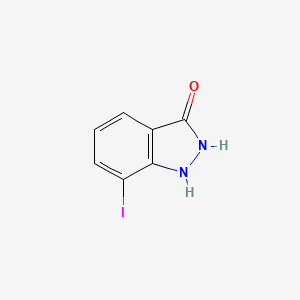
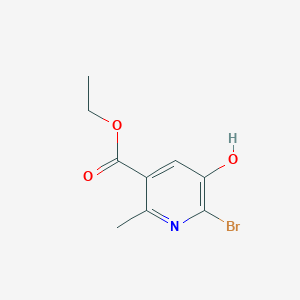

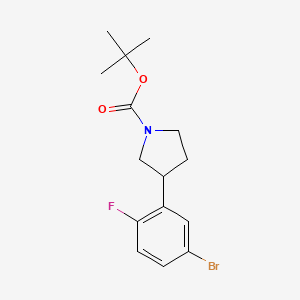

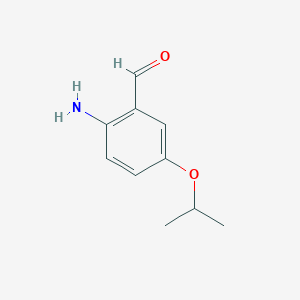
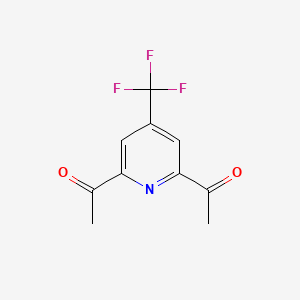
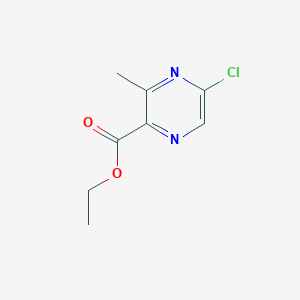
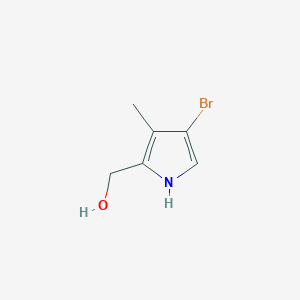
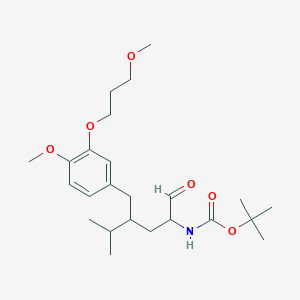
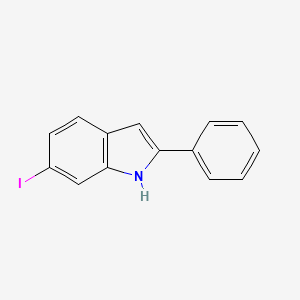
![Diethyl 2-[6-(Trifluoromethyl)-3-pyridazinyl]malonate](/img/structure/B13662633.png)
![7-Methyl-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline](/img/structure/B13662636.png)
![4-[2-(4-methylpyridin-2-yl)pyridin-4-yl]butanoate;quinoxalino[2,3-f][1,10]phenanthroline;ruthenium(2+)](/img/structure/B13662648.png)
